C1-Ketone Handle: Derivatization vs. 5-Chloroisoquinoline
1-(5-Chloroisoquinolin-1-yl)ethanone possesses a reactive ketone group at the C1 position that enables a suite of synthetic transformations completely inaccessible to unfunctionalized 5-chloroisoquinoline (CAS 5430-45-5). The target compound contains an ethanone moiety (SMILES: CC(=O)c1nccc2c(Cl)cccc12) , whereas 5-chloroisoquinoline (C9H6ClN, MW 163.60) lacks any substituent at C1, presenting only the aromatic heterocyclic core . This structural difference translates to fundamentally distinct synthetic utility: the C1-ketone serves as a versatile electrophilic handle for reductive amination to generate secondary amines, nucleophilic addition with organometallic reagents to yield tertiary alcohols, and condensation reactions to form hydrazones, oximes, or heterocyclic extensions. No equivalent transformations are possible at the unsubstituted C1 position of 5-chloroisoquinoline without prior functionalization steps.
| Evidence Dimension | Synthetic utility at C1 position |
|---|---|
| Target Compound Data | Ethanone group present at C1 (reactive ketone handle) |
| Comparator Or Baseline | 5-Chloroisoquinoline (CAS 5430-45-5): No substituent at C1 |
| Quantified Difference | Present vs. absent reactive functional group |
| Conditions | Structural analysis via SMILES and molecular formula comparison |
Why This Matters
Procurement of the C1-ketone building block eliminates the need for separate C1 functionalization steps, reducing synthetic route length and enabling direct library expansion.
